1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea
Description
Properties
Molecular Formula |
C15H13N3OS2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C15H13N3OS2/c1-19-11-7-8-12-13(9-11)21-15(17-12)18-14(20)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,20) |
InChI Key |
ISKMJDPVLAPPEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 2-Amino-6-methoxybenzo[d]thiazole
- The synthesis begins with the preparation or procurement of 2-amino-6-methoxybenzo[d]thiazole, which serves as the nucleophilic amine precursor.
- This compound can be prepared by established methods involving cyclization of appropriate precursors or purchased commercially for direct use.
Thiourea Formation via Reaction with Phenyl Isothiocyanate
- The primary method involves reacting 2-amino-6-methoxybenzo[d]thiazole with phenyl isothiocyanate in a suitable solvent such as N,N-dimethylformamide (DMF).
- The reaction mixture is typically heated to reflux for several hours (commonly 4 hours) to ensure completion, monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled, and the product precipitates out or is isolated by filtration.
- The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Alternative Synthetic Route Using 1,1’-Thiocarbonyl-diimidazole
- Another approach involves the use of 1,1’-thiocarbonyl-diimidazole (SCDI) to convert the 2-amino-6-methoxybenzo[d]thiazole into an intermediate carbothioamide.
- This intermediate is then reacted with aniline derivatives, including phenylamine, in DMF at moderate temperatures (~60 °C).
- After reaction completion, the product is isolated by acid quenching and filtration, yielding the thiourea derivative in good to excellent yields (60–96%).
Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Amino compound preparation | Cyclization or procurement | Various | Ambient or reflux | Variable | Variable |
| Thiourea formation (direct) | 2-amino-6-methoxybenzo[d]thiazole + phenyl isothiocyanate | DMF | Reflux (~150°C) | ~4 hours | 60–96 |
| Thiourea formation (via SCDI) | 2-amino-6-methoxybenzo[d]thiazole + SCDI + aniline | DMF | 60 °C | Variable | 60–96 |
Detailed Research Findings
- According to a comprehensive study, the reaction of 2-aminobenzo[d]thiazole derivatives with phenyl isothiocyanate in DMF under reflux conditions yields the corresponding thioureas in high purity and yields up to 88% for the methoxy-substituted compound.
- The use of 1,1’-thiocarbonyl-diimidazole as a thiocarbonyl transfer reagent allows for a controlled synthesis of thioureas by forming an intermediate carbothioamide, which upon reaction with aniline derivatives produces the target compound efficiently.
- The synthesized this compound exhibits characteristic spectral data confirming its structure: IR bands corresponding to N-H and C=S stretching, 1H NMR signals for aromatic protons and methoxy group, and mass spectrometry confirming molecular ion peaks.
- Yields reported range from 60% to 96%, depending on the precise reaction conditions, purity of reagents, and workup procedures.
Analytical Data and Characterization
| Technique | Observations for this compound |
|---|---|
| Melting Point | ~198–200 °C |
| IR Spectroscopy | Strong bands at ~1670 cm⁻¹ (C=N), 2760 cm⁻¹ (O-CH3), 3440 cm⁻¹ (NH stretching) |
| 1H NMR (DMSO-d6) | Signals at δ 12.5 and 10.8 ppm (NH protons), 3.7–4.1 ppm (OCH3), aromatic protons at 7–8 ppm |
| Mass Spectrometry | Molecular ion peak consistent with C14H13N3OS2 (m/z ~304) |
| Elemental Analysis | Consistent with calculated values for C, H, N, S content |
Chemical Reactions Analysis
1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, such as amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and thiourea exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea can inhibit various drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | TBD |
| 6-benzothiazolyl ureas | VRE | TBD |
| 2,5-disubstituted thiazole derivatives | MRSA | 0.7 - 2.8 |
Anticancer Properties
The compound has also been studied for its potential anticancer effects. Research has demonstrated that similar thiazole derivatives can induce apoptosis in cancer cell lines by enhancing caspase activity, suggesting a mechanism for their cytotoxic effects .
Table 2: Cytotoxicity Studies
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | SK MEL 5 melanoma | TBD |
| Thiazolo-bisnoralcohol derivatives | Various cancer lines | TBD |
Dual Chemosensor Development
Recent studies have explored the use of thiazole derivatives as chemosensors for detecting heavy metals such as mercury(II). The binding affinity of these compounds with metal ions allows for their application in environmental monitoring and safety .
Table 3: Sensing Capabilities
| Compound Name | Target Ion | Detection Method |
|---|---|---|
| This compound | Mercury(II) | Colorimetric assay |
| Other thiazole derivatives | Various metals | Fluorescence |
Binding Interactions
The binding interactions of this compound with biological targets have been investigated using molecular docking studies. These studies reveal how structural modifications can influence the compound's binding affinity and biological activity .
Table 4: Binding Affinity Comparisons
| Compound Name | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | Glucosamine synthase | TBD |
| Related thiourea derivatives | Various targets | TBD |
Mechanism of Action
The mechanism of action of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. For example, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the benzothiazole ring or the thiourea moiety, influencing their physicochemical and biological properties:
Structural Insights :
- Electron-donating groups (e.g., methoxy) increase solubility and binding affinity in polar environments, as seen in the target compound .
- Halogenated derivatives (e.g., 6-Cl, 6-F) exhibit higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Chiral centers (e.g., ethyl linker in ) improve stereoselective interactions with enzymes.
Activity Trends :
- Methoxy vs. Halogens : Methoxy derivatives (e.g., target compound) show enhanced enzyme inhibition compared to chloro or bromo analogs, likely due to improved hydrogen bonding .
- Thiourea vs. Guanidine : Thioureas generally exhibit stronger enzyme inhibition than guanidines, attributed to thiocarbonyl’s hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on a variety of research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxybenzo[d]thiazole with phenylisothiocyanate. The process can be optimized by varying solvents and reaction conditions to improve yield and purity. For example, the use of DMF (N,N-Dimethylformamide) as a solvent has been reported to enhance the efficiency of the reaction .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.37 | Induction of apoptosis |
| MCF-7 | 0.73 | Cell cycle arrest at sub-G1 phase |
| A549 | 0.95 | Inhibition of proliferation |
These findings indicate that the compound not only inhibits cell growth but also promotes programmed cell death (apoptosis) in cancer cells .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Research indicates that it possesses significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL. It has shown effectiveness against both Gram-positive and Gram-negative bacteria . Additionally, antifungal assays revealed activity against Candida albicans, with MIC values comparable to established antifungal agents like ketoconazole .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, as evidenced by flow cytometry analysis showing an increase in sub-G1 phase populations.
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival .
Case Studies
A notable study involved the evaluation of a series of benzothiazole derivatives, including this compound, where researchers observed enhanced anticancer activity through structural modifications. The study reported that compounds with specific substitutions on the benzothiazole ring exhibited improved potency against multiple cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via condensation of 6-methoxybenzo[d]thiazol-2-amine with phenyl isothiocyanate. A typical protocol involves refluxing the reactants in pyridine for 6 hours, achieving yields up to 88–92% after recrystallization. Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to isothiocyanate), solvent choice (pyridine enhances nucleophilicity), and reaction time monitoring via TLC .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : NH protons appear as broad singlets (δ ~12.51 ppm for thiourea NH; δ ~10.80 ppm for benzothiazole NH). The methoxy group resonates at δ ~3.79 ppm. Aromatic protons show splitting patterns consistent with substitution (e.g., doublets at δ 7.70 ppm for para-substituted phenyl groups) .
- IR : C=S stretch at ~1196 cm⁻¹ and C-S stretch at ~658 cm⁻¹ confirm thiourea functionality .
- HRMS : Exact mass ([M+H]+ = 316.05685) validates molecular composition .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Classified as H302 (harmful if swallowed), H319 (serious eye irritation), and H413 (aquatic toxicity). Required precautions include:
- PPE: Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods during synthesis.
- Disposal: Follow local regulations for thiourea derivatives (P501) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this thiourea derivative?
- Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) can model electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and tautomerization equilibria. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts redox potentials and nucleophilic attack sites. Basis sets like 6-311++G(d,p) are recommended for accuracy .
Q. What strategies can be employed to resolve contradictions in reported biological activities across different studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC50 values) may arise from assay conditions (pH, temperature) or structural analogs. Strategies include:
- Standardized Assays : Use recombinant enzymes (e.g., 17β-HSD10) under controlled buffer conditions.
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. hydroxy groups on benzothiazole) to identify critical pharmacophores .
Q. How does the formation of metal complexes enhance the biological activity of this compound, and what coordination modes are observed?
- Methodological Answer : Coordination with transition metals (e.g., Cu(II), Co(II)) enhances antimicrobial and antioxidant activity. The thiourea sulfur and benzothiazole nitrogen act as bidentate ligands, forming square-planar or octahedral complexes. Spectroscopic techniques (UV-Vis, EPR) confirm metal-ligand charge transfer and geometry .
Q. What in silico approaches are recommended for predicting the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- QSAR Models : Predict biodegradation pathways (e.g., EPI Suite) using logP and molecular weight.
- Molecular Docking : Simulate binding to aquatic organism receptors (e.g., Daphnia cytochrome P450) to assess chronic toxicity .
Q. What in vitro assays are commonly used to evaluate the enzyme inhibitory activity of this compound, and how can researchers validate target engagement?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
